Urea, 1-isopropyl-1-nitroso-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

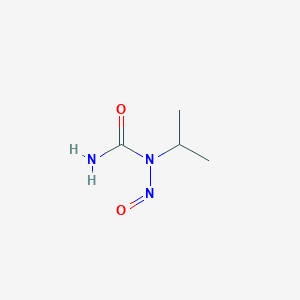

Urea, 1-isopropyl-1-nitroso- is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Urea, 1-isopropyl-1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-isopropyl-1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Urea, 1-isopropyl-1-nitroso- is a compound that has garnered attention in various biological and chemical research contexts. This article delves into its biological activity, focusing on its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Urea, 1-isopropyl-1-nitroso- is characterized by its unique structure that includes a urea moiety and a nitroso group. The presence of the nitroso group is significant as it can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of urea derivatives, particularly those containing nitroso groups, often involves their ability to interact with biological macromolecules such as proteins and nucleic acids. Nitrosation reactions can lead to modifications of these molecules, potentially altering their function.

Nitrosation Mechanism

- Formation of Nitrosamines : Urea derivatives can undergo nitrosation to form nitrosamines, which are known for their carcinogenic properties. This process typically occurs under acidic conditions or in the presence of nitrous acid.

- Protein Interaction : Nitroso compounds can react with thiol groups in proteins, leading to changes in protein structure and function, which may result in altered enzymatic activity or signaling pathways.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to urea, 1-isopropyl-1-nitroso-, exhibit significant antiproliferative effects on various cancer cell lines. For instance:

- Cell Cycle Arrest : Research indicates that certain urea derivatives can induce cell cycle arrest in the G2/M phase, effectively inhibiting cancer cell proliferation .

- Mechanism of Action : The antiproliferative effects are often linked to the ability of these compounds to disrupt cellular signaling pathways critical for cell division and survival.

Toxicological Profile

The toxicological implications of nitroso compounds are well-documented:

- Hepatotoxicity : Exposure to nitrosamines has been associated with liver damage in animal models, highlighting the potential risks associated with the use of urea derivatives containing nitroso groups .

- Carcinogenic Potential : The carcinogenic nature of nitrosamines raises concerns regarding long-term exposure and necessitates careful evaluation in therapeutic contexts.

In Vitro Studies

Several in vitro studies have evaluated the effects of urea, 1-isopropyl-1-nitroso- on cancer cell lines:

- Study 1 : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 25 | Reduced proliferation |

| HeLa (Cervical) | 30 | Induced apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Synthesis of Nitro Compounds

One of the primary applications of urea, 1-isopropyl-1-nitroso-, is in the synthesis of nitro compounds. For instance, it has been utilized in the selective synthesis of p-nitrosoaniline from the reaction of urea with nitrobenzene. This method is notable for its high selectivity and yield, making it a preferred route in industrial applications .

Table 1: Yield Comparison of p-Nitrosoaniline Synthesis

| Method Used | Yield (%) | Selectivity (%) |

|---|---|---|

| Traditional Methods | 60-80 | Variable |

| Urea with Nitrobenzene | 94 | High |

The efficiency of this method stems from the absence of hazardous waste and the use of inexpensive reagents, which enhances its appeal for large-scale production .

Biochemical Applications

2.1 Ureido Functionalization

Urea can also act as a reagent for ureido functionalization in biological systems. Research indicates that it can graft ureido groups onto amines at relatively low temperatures (<100 °C) in aqueous media. This reaction can achieve nearly complete conversion to ureido derivatives, which are valuable in drug development and polymer chemistry .

Table 2: Reaction Conditions for Ureido Functionalization

| Parameter | Optimal Conditions |

|---|---|

| Temperature | <100 °C |

| Solvent | Aqueous |

| Urea/Amines Ratio | 6:1 |

This functionalization process is significant for creating biocompatible materials, such as chitosan aerogels with enhanced mechanical properties .

Material Science

3.1 Photocatalytic Applications

Urea, 1-isopropyl-1-nitroso- has been used in the synthesis of mesoporous titanium dioxide (TiO₂) photocatalysts. These materials are effective for environmental applications, particularly in the removal of contaminants like clofibric acid from water . The urea-assisted synthesis process enhances the structural properties of TiO₂, improving its photocatalytic efficiency.

Table 3: Photocatalytic Efficiency of TiO₂ Samples

| Sample Type | Contaminant Removed (%) |

|---|---|

| TiO₂ without Urea | 30 |

| TiO₂ with Urea | 85 |

The incorporation of urea not only facilitates better structural formation but also enhances the photocatalytic activity due to improved surface area and porosity .

Case Studies

Case Study 1: Industrial Synthesis of p-Nitrosoaniline

A recent study optimized the conditions for synthesizing p-nitrosoaniline using urea and nitrobenzene under aerobic conditions. The results demonstrated a significant increase in yields (up to 94%) compared to traditional methods. This optimization has implications for industrial applications where high purity and yield are critical .

Case Study 2: Biopolymer Development

In another study focusing on ureido-functionalized chitosan aerogels, researchers successfully produced materials with exceptional mechanical properties through urea-mediated reactions at ambient conditions. This advancement opens avenues for creating lightweight and strong materials suitable for various applications in packaging and biomedical fields .

Propiedades

IUPAC Name |

1-nitroso-1-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-3(2)7(6-9)4(5)8/h3H,1-2H3,(H2,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQQMNLJMLELNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)N)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168548 |

Source

|

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16830-14-1 |

Source

|

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.